N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide
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Overview
Description
N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is the reaction of 6-chloro-2-hydroxy-4-phenylquinoline with benzylamine and a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 4-hydroxy-2-quinolones
Uniqueness
N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the quinoline ring and the presence of both benzyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19ClN2O2S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-benzyl-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H19ClN2O2S/c25-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)23(24(29)27-20)30-15-21(28)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,26,28)(H,27,29) |
InChI Key |
UMCXEIORUGSZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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